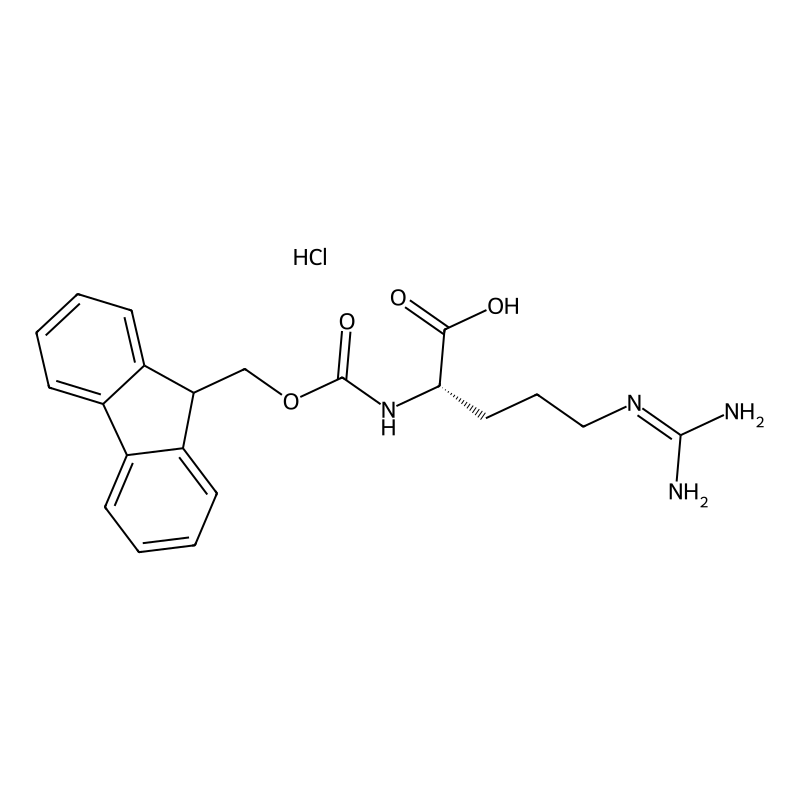

Fmoc-Arg-OH.HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Building Block for Peptides:

- Fmoc-Arg-OH.HCl is a building block for the creation of peptides, which are chains of amino acids. Amino acids are the fundamental units of proteins.

- Scientists can use Fmoc-Arg-OH.HCl to synthesize specific peptides with desired properties for research purposes. This can involve studying protein function, enzyme activity, or developing new drugs PubChem: .

Solid-Phase Peptide Synthesis (SPPS):

- Fmoc-Arg-OH.HCl is commonly employed in a technique called Solid-Phase Peptide Synthesis (SPPS).

- SPPS is an automated method for creating peptides in a laboratory setting. Fmoc-Arg-OH.HCl, along with other Fmoc-protected amino acids, are sequentially attached to a solid support to form the desired peptide chain NCBI: .

Studying Protein-Protein Interactions:

- Fmoc-Arg-OH.HCl can be useful in studying protein-protein interactions.

- Scientists can incorporate Fmoc-Arg-OH.HCl into peptides to investigate how they interact with other proteins. This knowledge is crucial for understanding various cellular processes and diseases ScienceDirect.

Development of Therapeutic Peptides:

- Research involving Fmoc-Arg-OH.HCl can contribute to the development of therapeutic peptides.

- Peptides can act as drugs by mimicking natural proteins or interfering with protein-protein interactions. By understanding how to synthesize specific peptides, researchers can explore their potential for treating various diseases National Institutes of Health.

Fmoc-Arginine Hydrochloride, commonly referred to as Fmoc-Arg-OH.HCl, is a derivative of the amino acid arginine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of arginine, along with a hydrochloride salt form. The molecular formula of this compound is C21H25ClN4O4, and it has a molecular weight of approximately 497.41 g/mol. This compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it acts as a building block that protects specific functional groups while facilitating peptide bond formation .

The Fmoc group is known for its stability under acidic conditions but can be easily removed under basic conditions, typically using piperidine. This reaction forms a stable adduct with dibenzofulvene, which prevents unwanted side reactions during the synthesis process. The removal of the Fmoc group exposes the amino group of arginine, allowing it to participate in subsequent peptide bond formations.

Key Reactions:- Fmoc Group Removal:

Fmoc-Arg-OH.HCl is primarily utilized in peptide synthesis, contributing to the assembly of biologically active peptides. The arginine residue is known for its role in various biological functions, including protein synthesis, cell signaling, and as a precursor for nitric oxide production. Its incorporation into peptides can enhance their biological activity and stability .

The synthesis of Fmoc-Arg-OH.HCl involves several steps:

- Protection of the Amino Group: The amino group of arginine is protected using Fmoc-Cl.

- Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form Fmoc-Arg-OH.HCl.

- Purification: The product is purified through recrystallization or chromatography techniques.

A typical synthetic pathway may include:

- Starting with L-arginine,

- Reacting with Fmoc-Cl in a suitable solvent under controlled pH conditions,

- Converting to hydrochloride form by treatment with HCl .

Fmoc-Arg-OH.HCl finds extensive applications in:

- Peptide Synthesis: Used as a key building block in creating peptides for research and therapeutic purposes.

- Hydrogel Formation: Integral in developing hydrogels that mimic extracellular matrices for cell culture applications.

- Analytical Chemistry: Utilized in high-performance liquid chromatography for amino acid analysis and protein identification .

Research indicates that Fmoc-Arg-OH.HCl interacts with various enzymes and proteins during peptide bond formation. Its protective mechanism allows for precise control over the assembly of peptides, minimizing side reactions and enhancing yield . Studies on its derivatives have shown promising results in cell viability assays and tissue engineering applications.

Several compounds share structural similarities with Fmoc-Arg-OH.HCl, particularly those used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Lysine Hydrochloride | Amino Acid Derivative | Contains lysine; used for different peptide sequences |

| Fmoc-D-Arginine Hydrochloride | Amino Acid Derivative | D-isomer; offers different stereochemical properties |

| Fmoc-L-Homoarginine Hydrochloride | Amino Acid Derivative | Contains an additional methylene group; alters biological activity |

| Fmoc-L-Arginine (Me)2 Hydrochloride | Symmetrical Derivative | Features two methyl groups on the side chain; affects solubility and reactivity |

Uniqueness: Fmoc-Arg-OH.HCl is distinguished by its specific protective group and its role as an essential building block in synthesizing peptides that require arginine residues. Its ability to stabilize the amino group while allowing for selective reactions makes it particularly valuable in synthetic chemistry .

Molecular Architecture: Fluorenylmethyloxycarbonyl, Arginine Backbone, and Hydrochloride Salt

The molecular architecture of Fluorenylmethyloxycarbonyl-Arginine Hydrochloride is characterized by three distinct structural components that contribute to its overall functionality [1]. The compound possesses a molecular formula of C₂₁H₂₄N₄O₄·HCl with a molecular weight of 432.9 grams per mole [1] [2]. The structural framework integrates the fluorenylmethyloxycarbonyl protecting group, the arginine amino acid backbone, and the hydrochloride salt component.

The fluorenylmethyloxycarbonyl protecting group constitutes a base-labile amine protecting system that exhibits exceptional stability toward acidic conditions while remaining susceptible to basic deprotection conditions [6] [7]. This protecting group features a fluorene aromatic system connected through a methylene bridge to an oxycarbonyl linkage [6]. The fluorene moiety provides both steric protection and electronic stabilization through its extended aromatic system [8]. Research demonstrates that the fluorenylmethyloxycarbonyl group maintains its protective function under a wide range of synthetic conditions while allowing selective removal using piperidine-based deprotection protocols [6] [9].

The arginine backbone component retains the fundamental α-amino acid structure with its characteristic five-carbon aliphatic chain terminating in a guanidinium functional group [4] [10]. The arginine framework includes the α-amino group (protected by the fluorenylmethyloxycarbonyl group), the α-carboxylic acid group, and the distinctive guanidinium side chain [4]. The guanidinium group carries a positive charge at physiological pH due to its high pKa value of approximately 12.5 [10] [11]. This structural feature contributes significantly to the compound's chemical behavior and synthetic utility.

The hydrochloride salt formation results from the protonation of basic nitrogen centers within the molecule, primarily affecting the guanidinium group [12]. The salt formation enhances the compound's water solubility and improves its handling characteristics during synthetic procedures [2]. The hydrochloride component contributes an additional 36.5 atomic mass units to the overall molecular weight, distinguishing it from the free base form which has a molecular weight of 396.44 grams per mole [13] [14].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₄O₄·HCl | PubChem CID 67900916 [1] |

| Molecular Weight | 432.9 g/mol | PubChem CID 67900916 [1] |

| CAS Number | 131669-11-9 | PubChem CID 67900916 [1] |

| Appearance | White to off-white powder | CsBioChina catalog [2] |

| Storage Temperature | ≤8°C | CsBioChina catalog [2] |

Stereochemistry: L-Arginine Configuration and Chiral Center Analysis

The stereochemical characteristics of Fluorenylmethyloxycarbonyl-Arginine Hydrochloride are fundamentally determined by the L-arginine configuration present within the molecule [15] [16]. The compound exhibits a single chiral center located at the α-carbon position of the arginine backbone, which adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules [16] [17]. This stereochemical arrangement corresponds to the naturally occurring L-arginine enantiomer found in biological systems [4].

The chiral center analysis reveals that the α-carbon is bonded to four distinct substituents: the hydrogen atom, the amino group (protected by the fluorenylmethyloxycarbonyl group), the carboxyl group, and the propylguanidinium side chain [16]. The spatial arrangement of these substituents creates the characteristic L-configuration that is essential for biological compatibility and synthetic utility [16]. Research indicates that the L-configuration is maintained throughout synthetic transformations, ensuring the final peptide products retain their natural stereochemical integrity [18].

The optical activity of the compound reflects its chiral nature, though specific rotation values for the hydrochloride salt form are not extensively documented in the literature [19]. The parent compound, Fluorenylmethyloxycarbonyl-L-Arginine, exhibits optical rotation values that confirm the maintenance of the L-configuration [14]. The stereochemical stability of the chiral center under typical synthetic conditions ensures that racemization does not occur during peptide synthesis procedures [5].

Comparative analysis with the D-arginine derivative demonstrates the importance of stereochemical considerations in peptide synthesis applications [20] [21]. The D-configuration variant, Fluorenylmethyloxycarbonyl-D-Arginine Hydrochloride, possesses identical molecular connectivity but exhibits opposite optical rotation and different biological activity profiles [21]. This stereochemical distinction is crucial for applications requiring specific enantiomeric purity.

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Chiral Center | α-Carbon position | Determines L-configuration [16] |

| Configuration | S-configuration (L-arginine) | Natural amino acid stereochemistry [16] |

| Optical Activity | Characteristic rotation pattern | Confirms enantiomeric purity [19] |

| Stability | Maintained under synthesis conditions | Prevents racemization [5] |

Functional Groups: α-Amino Protection, Guanidinium Side Chain, and Carboxylic Acid

The functional group composition of Fluorenylmethyloxycarbonyl-Arginine Hydrochloride encompasses three primary chemical moieties that define its reactivity and synthetic utility [1]. The α-amino protection system, guanidinium side chain, and carboxylic acid functionality each contribute distinct chemical properties that enable controlled peptide synthesis applications [3] [5].

The α-amino protection is achieved through the fluorenylmethyloxycarbonyl carbamate linkage, which forms a stable covalent bond with the amino nitrogen [6] [7]. This protecting group exhibits exceptional stability under acidic conditions while remaining susceptible to basic deprotection using piperidine solutions [6] [9]. The carbamate functionality provides electronic stabilization through resonance interactions between the nitrogen lone pair and the carbonyl system [6]. Research demonstrates that the fluorenylmethyloxycarbonyl group can be selectively removed without affecting other functional groups present in the molecule [7] [9].

The guanidinium side chain represents the most distinctive functional group within the arginine structure, featuring a planar arrangement of nitrogen atoms surrounding a central carbon [4] [22]. The guanidinium group exhibits strong basic character with a pKa value of approximately 12.5, ensuring protonation at physiological pH [10] [11]. This functional group participates in extensive hydrogen bonding interactions and electrostatic associations that influence protein structure and function [22]. The positive charge localization within the guanidinium system contributes to the compound's overall ionic character and solubility properties [11].

The carboxylic acid functionality provides the coupling site for peptide bond formation during synthesis procedures [23]. The carboxyl group exhibits typical organic acid behavior with a pKa value of approximately 2.2, existing in its ionized form under neutral and basic conditions [10] [23]. This functional group undergoes activation through various coupling reagents to facilitate amide bond formation with incoming amino acids [5]. The carboxylic acid reactivity is preserved in the hydrochloride salt form, maintaining the compound's utility for synthetic applications [2].

The hydrochloride salt formation affects the overall charge distribution within the molecule, primarily through protonation of the guanidinium nitrogen atoms [12]. This salt formation enhances water solubility compared to the free base form while maintaining the essential reactivity of the carboxylic acid group [2]. The salt component does not interfere with the deprotection of the fluorenylmethyloxycarbonyl group or the coupling reactivity of the carboxyl functionality [5].

| Functional Group | Chemical Environment | pKa Value | Primary Function |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Base-labile protecting group | N/A | Temporary α-amino protection [6] [7] |

| α-Amino (protected) | Carbamate linkage | ~9.2 (when deprotected) | Prevents unwanted reactions [6] |

| Carboxylic Acid | Free carboxyl group | ~2.2 | Peptide coupling site [23] |

| Guanidinium | Positively charged at physiological pH | ~12.5 | Charge and hydrogen bonding [10] [11] |

| Hydrochloride Salt | Ionic association | N/A | Enhanced solubility [2] |

Traditional Synthetic Routes

The synthesis of Fmoc-Arg-OH.HCl involves several well-established chemical pathways that have been refined over decades of peptide chemistry development. Each route presents distinct advantages and challenges in terms of yield, purity, and scalability.

Esterification of Arginine Hydrochloride

The esterification of arginine hydrochloride represents one of the most fundamental approaches to synthesizing Fmoc-Arg-OH.HCl precursors. This methodology typically involves the initial protection of the carboxyl group to facilitate subsequent amino acid manipulations while preventing unwanted side reactions [1] [2].

The most commonly employed esterification protocols utilize thionyl chloride in methanol under controlled temperature conditions. The reaction proceeds through the formation of an acid chloride intermediate, which subsequently reacts with the alcohol solvent to form the corresponding methyl ester [1]. Optimal conditions involve cooling the reaction mixture to 0 to -10°C during the initial addition of thionyl chloride, followed by gradual warming to room temperature over 24 to 48 hours [1].

Alternative esterification strategies employ ethanol under reflux conditions with hydrochloric acid catalysis. This approach typically achieves yields of 80-90% with reaction times of 4-8 hours at reflux temperature (approximately 78°C) . The method offers advantages in terms of reduced reaction time but requires careful control of temperature to prevent decomposition of sensitive protecting groups.

A third variant utilizes anhydrous methanol with dichlorosulfoxide at low temperatures (-5 to -10°C). This method demonstrates superior yields (88-92%) and high purity (95-99%) but requires extended reaction times of 24-48 hours [1]. The low-temperature conditions help preserve the integrity of the arginine side chain while ensuring complete conversion.

Boc Protection and Coupling Strategies

The introduction of the tert-butoxycarbonyl (Boc) protecting group represents a critical step in many synthetic pathways for Fmoc-Arg-OH.HCl preparation. The Boc protection strategy offers orthogonal protection that is compatible with subsequent Fmoc introduction [4] [5].

The standard Boc protection protocol involves the treatment of arginine methyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate and tetrahydrofuran-water mixtures at room temperature [6]. This reaction typically requires 12-24 hours for completion and achieves yields of 70-85% with purities of 92-96% [6]. The bicarbonate serves as both a base to facilitate the reaction and a buffer to maintain optimal pH conditions.

Enhanced coupling strategies utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) in dichloromethane [7]. This approach demonstrates superior yields (85-95%) and purities (96-99%) with reduced reaction times of approximately 12 hours [7]. The DMAP catalyst significantly enhances the rate of ester formation while minimizing side reactions.

The bis-Boc protection strategy, which involves the protection of both nitrogen atoms in the guanidine moiety, has gained attention for its ability to prevent δ-lactam formation during coupling reactions [5]. This approach utilizes two equivalents of Boc2O and requires careful optimization of reaction conditions to achieve selective protection [5].

Fmoc Protection and Hydrochloride Salt Formation

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the final step in most synthetic routes to Fmoc-Arg-OH.HCl. This protection strategy is compatible with modern solid-phase peptide synthesis protocols and offers excellent stability under acidic conditions while remaining readily removable under basic conditions .

The standard Fmoc protection methodology involves the reaction of arginine derivatives with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of diisopropylethylamine (DIPEA) in organic solvents such as dichloromethane or dimethylformamide . The reaction typically proceeds at room temperature over 2-6 hours and achieves yields of 85-95% with purities of 95-99% .

The formation of the hydrochloride salt occurs through treatment of the protected arginine with hydrochloric acid in an appropriate solvent system. This step serves multiple purposes: it provides a stable, crystalline form suitable for storage and handling, enhances the solubility properties of the compound, and ensures consistent stoichiometry for subsequent coupling reactions .

Alternative approaches to hydrochloride salt formation involve the use of hydrogen chloride gas in organic solvents or the treatment with concentrated hydrochloric acid followed by precipitation and recrystallization [9]. The choice of method depends on the scale of operation and the desired purity specifications.

Optimized Protocols for High Purity and Yield

Modern synthetic approaches to Fmoc-Arg-OH.HCl have evolved to address the limitations of traditional methods, particularly in terms of yield optimization, waste reduction, and scalability for industrial applications.

Phase-Transfer Catalysis in Side-Chain Protection

Phase-transfer catalysis has emerged as a powerful tool for enhancing the efficiency of side-chain protection reactions in arginine derivatives. This methodology utilizes catalysts such as tetraethylbenzylammonium chloride (TEBA) to facilitate reactions between organic and aqueous phases [10].

The phase-transfer catalysis approach for arginine protection typically employs potassium carbonate in a two-phase system consisting of tetrahydrofuran and saturated aqueous potassium carbonate [10]. The reaction conditions are optimized to maintain the integrity of existing protecting groups while introducing new protection at the guanidine moiety [10].

Research has demonstrated that phase-transfer catalysis can achieve yields of up to 72% for complex arginine derivatives while maintaining compatibility with multiple protecting group strategies [1]. The method offers particular advantages for the protection of arginine side chains with bulky protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) [1].

The optimization of phase-transfer conditions involves careful selection of the organic solvent, catalyst loading, and reaction temperature. Studies have shown that the use of crown ethers or quaternary ammonium salts as phase-transfer catalysts can significantly enhance reaction rates and yields while reducing the formation of side products [10].

Continuous Flow Reactor Technologies

Continuous flow reactor technology represents a paradigm shift in peptide synthesis methodology, offering enhanced control over reaction parameters, reduced waste generation, and improved scalability for industrial applications [11] [12] [13].

The implementation of continuous flow synthesis for Fmoc-Arg-OH.HCl involves the use of heated activation loops and packed-bed reactors containing solid-phase synthesis resins [11]. The system utilizes precise flow rates (typically 5 mL/min) and elevated temperatures (60°C) to achieve rapid coupling reactions with high efficiency [11].

Advanced continuous flow protocols employ coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in combination with Oxyma Pure at concentrations of 0.3 M [11]. These conditions enable complete amino acid couplings within 2.5 minutes per cycle, representing a significant reduction in synthesis time compared to traditional batch methods [11].

The CarboMAX methodology represents a further advancement in continuous flow peptide synthesis [14]. This approach utilizes carbodiimide-promoted coupling reactions under microwave irradiation to achieve enhanced coupling efficiency and reduced epimerization rates [14]. The method routinely achieves crude purities of 75-91% for complex peptide sequences containing arginine residues [14].

Real-time monitoring capabilities in continuous flow systems enable immediate detection of coupling efficiency through ultraviolet detection of the dibenzofulvene release during Fmoc deprotection [11] [15]. This monitoring allows for dynamic adjustment of reaction parameters to optimize yield and purity [15].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of Fmoc-Arg-OH.HCl presents numerous challenges that require innovative solutions to ensure economic viability and environmental sustainability.

One of the primary challenges in industrial-scale production is the high cost of arginine protecting groups, particularly the Pbf group, which can cost approximately 10 times more than standard amino acid derivatives [5]. The atom economy for Fmoc-Arg(Pbf)-OH is only 0.27 compared to 0.40 for simpler amino acids, making arginine-containing peptides approximately 15 times more expensive to synthesize [5].

The formation of δ-lactam side products during coupling reactions represents a significant challenge that becomes more pronounced at industrial scale [5]. This cyclization reaction occurs when the activated arginine carboxylate undergoes intramolecular cyclization, leading to reduced coupling efficiency and the formation of deletion peptides [5]. Studies have shown that δ-lactam formation can account for up to 60% of byproducts when using bis-Boc protection, compared to lower levels with alternative protecting groups [5].

Waste generation presents another major challenge in industrial peptide synthesis. Traditional solid-phase peptide synthesis can generate waste-to-product ratios exceeding 100:1, primarily due to the extensive washing steps required between reaction cycles [16] [17]. Recent developments in wash-free synthesis technologies have demonstrated the potential to reduce waste generation by up to 95% through the implementation of in-situ quenching and controlled evaporation techniques [16].

The implementation of Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) technology represents a breakthrough in waste reduction [14]. This methodology eliminates traditional resin washing steps through the use of optimized microwave irradiation and controlled evaporation of excess reagents [14]. The approach has been successfully applied to peptides up to 100 amino acids in length while maintaining high crude purities [14].

Process monitoring and control represent critical aspects of industrial-scale production. The implementation of Process Analytical Technology (PAT) enables real-time monitoring of reaction progress and immediate adjustment of process parameters [18]. Near-infrared spectroscopy and high-performance liquid chromatography systems provide continuous feedback on coupling efficiency and product purity [12] [13].

Temperature control strategies have been developed to address the challenges of scaling microwave-assisted synthesis. Research has demonstrated that proportional increases in microwave power and reaction time are necessary to maintain optimal performance at larger scales [19]. The successful scale-up of microwave-assisted synthesis from 1 mmol to 70 mmol has been achieved with appropriate adjustments to power and reaction conditions [19].

Quality management systems for industrial peptide synthesis require comprehensive risk assessment protocols that address each step of the manufacturing process [19]. The development of current Good Manufacturing Practice (cGMP) compliant procedures involves detailed validation of synthetic methods, purification protocols, and analytical testing procedures [19].

Solvent recovery and recycling strategies have been implemented to address environmental concerns and reduce operating costs. The ReGreen protocol demonstrates the feasibility of recovering and reusing solvents such as ethyl acetate and dimethyl sulfoxide, as well as coupling additives like Oxyma Pure [20]. These recycling strategies can significantly reduce the environmental impact of large-scale peptide production while maintaining product quality [20].

The development of green chemistry approaches for peptide synthesis includes the use of alternative solvents such as N-butylpyrrolidone (NBP) and the implementation of aqueous synthesis conditions [21] [22]. These approaches reduce the environmental impact of synthesis while maintaining compatibility with standard coupling protocols [21].

Advanced reactor designs, including rotating bed reactors and variable bed flow reactors, have been developed to enhance the solid-to-liquid ratio in peptide synthesis [17] [15]. These technologies enable more efficient use of reagents and reduced solvent consumption while maintaining high coupling efficiency [17].

The integration of artificial intelligence and machine learning algorithms into process optimization represents an emerging approach to industrial peptide synthesis [23] [24]. These technologies enable the rapid optimization of reaction conditions and the prediction of optimal synthetic routes based on structural and electronic descriptors [23].

Automation and robotics technologies have been implemented to reduce labor costs and improve process consistency in industrial peptide synthesis [25] [26]. Fully automated synthesis systems can handle scales from 10 mmol to 5 mol per batch, enabling the production of hundreds of kilograms of peptides annually [25].

The development of modular synthesis platforms enables flexible manufacturing capabilities that can be adapted to different peptide sequences and production scales [25] [26]. These systems incorporate multiple column positions for sequential synthesis and can accommodate up to 27 different amino acid inputs [25].